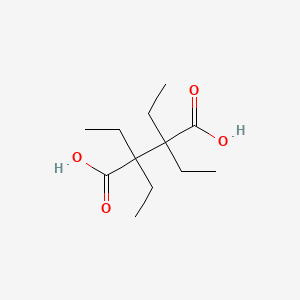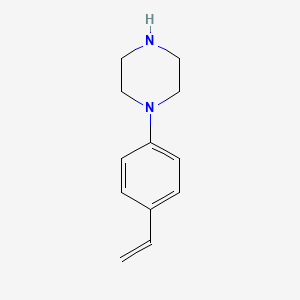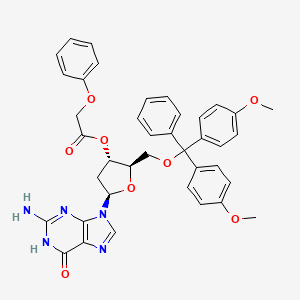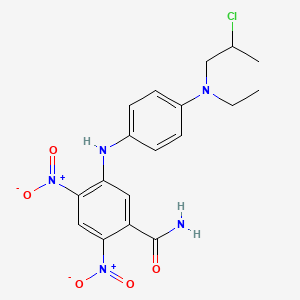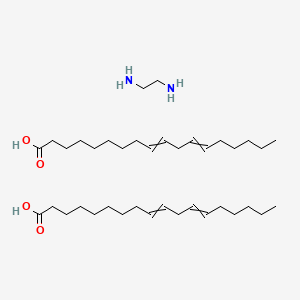
Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) typically involves the reaction of octadeca-9,12-dienoic acid with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as hexane or ethanol, and the mixture is heated to facilitate the reaction. The reaction can be represented as follows:
2 C18H32O2+C2H8N2→(C18H32O2)2C2H8N2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional steps such as purification through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadeca-9,12-dienoic acid moiety to single bonds.
Substitution: The amine groups in ethane-1,2-diamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Electrophiles such as alkyl halides can react with the amine groups under basic conditions.
Major Products
Oxidation: Formation of hydroperoxides or epoxides.
Reduction: Saturated fatty acid derivatives.
Substitution: N-alkylated ethane-1,2-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to the presence of linoleic acid.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) involves its interaction with biological membranes and enzymes. The linoleic acid moiety can be incorporated into cell membranes, affecting their fluidity and function. The ethane-1,2-diamine moiety can interact with enzymes and other proteins, potentially modulating their activity. The compound may also exert antioxidant effects by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with similar structural features.
Ethylenediamine: An organic compound with two amine groups, used in various chemical reactions.
Linoleic Acid Ethyl Ester: An ester derivative of linoleic acid with different solubility and reactivity properties.
Uniqueness
Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) is unique due to its combination of a fatty acid and a diamine, resulting in distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
| 12624-35-0 | |
Molekularformel |
C38H72N2O4 |
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
ethane-1,2-diamine;octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2 |
InChI-Schlüssel |
KYBYPDUGGWLXNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
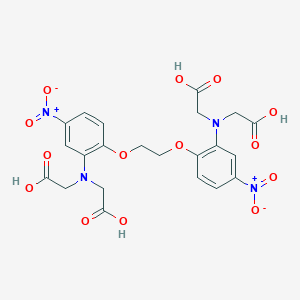
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
